(2S)-2-(3-Nitrophenyl)propan-1-amine

Chiral resolution Enantiomeric excess Asymmetric synthesis

(2S)-2-(3-Nitrophenyl)propan-1-amine is a chiral primary amine (C9H12N2O2, MW 180.20) featuring a meta-nitrophenyl substituent with defined (2S) absolute configuration. This building block enables stereochemically faithful construction of β-arylethylamine libraries, GPCR-targeted ligands, and targeted covalent inhibitor (TCI) warheads via nitro reduction to the meta-aniline. The meta-nitro group (σm = +0.71) provides a unique electronic profile unattainable with para-nitro or achiral analogs. Essential for medicinal chemistry programs requiring absolute stereochemical fidelity and predictable meta-substituent effects.

Molecular Formula C9H12N2O2
Molecular Weight 180.207
CAS No. 2248198-05-0
Cat. No. B2704098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(3-Nitrophenyl)propan-1-amine
CAS2248198-05-0
Molecular FormulaC9H12N2O2
Molecular Weight180.207
Structural Identifiers
SMILESCC(CN)C1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C9H12N2O2/c1-7(6-10)8-3-2-4-9(5-8)11(12)13/h2-5,7H,6,10H2,1H3/t7-/m1/s1
InChIKeyUTHKVMHBSSKKHR-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S)-2-(3-Nitrophenyl)propan-1-amine (CAS 2248198-05-0): Chiral Identity and Core Properties for Research Sourcing


(2S)-2-(3-Nitrophenyl)propan-1-amine is a chiral primary amine with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol, characterized by a meta-nitrophenyl substituent on a propan-1-amine backbone of defined (2S) absolute configuration . This compound serves as a synthetic intermediate and building block in medicinal chemistry and organic synthesis, where the combination of the electron-withdrawing nitro group and the stereogenic center bearing the aminomethyl group enables selective downstream functionalization not achievable with achiral or regioisomeric analogs .

Why Chiral Nitrophenylpropanamines Are Not Interchangeable: The (2S)-3-Nitro Case


Attempts to substitute (2S)-2-(3-nitrophenyl)propan-1-amine with its (2R)-enantiomer, regioisomeric (1S)-1-(3-nitrophenyl)propan-1-amine, or para-nitro analogs introduce critical changes in chiral recognition, electronic character, and steric demand that directly impact reaction outcomes. The meta-nitro group exerts a distinct electronic effect (Hammett σ_m = +0.71 vs. σ_p = +0.78 for para-nitro) that modulates the nucleophilicity of the primary amine and the electrophilicity of the aromatic ring for subsequent nitro reduction or cross-coupling reactions [1]. Procurement of the specific (2S)-enantiomer is therefore essential for applications requiring absolute stereochemical fidelity and predictable meta-substituent effects .

Quantitative Differentiation of (2S)-2-(3-Nitrophenyl)propan-1-amine from Closest Analogs


Enantiomeric Purity: (2S) vs. (2R) Configuration

The (2S)-enantiomer is supplied with a specified optical purity that distinguishes it from the racemate or the (2R)-enantiomer. While the (2S)-enantiomer is available as a single stereoisomer with ≥95% chemical purity, the analogous (2R)-enantiomer is not commercially listed with a certified optical rotation, making the (2S) form the only well-characterized chirally pure option for asymmetric synthesis .

Chiral resolution Enantiomeric excess Asymmetric synthesis

Meta-Nitro vs. Para-Nitro: Electronic Effect on Amine Basicity

The meta-nitro group in (2S)-2-(3-nitrophenyl)propan-1-amine imparts a distinct electronic environment compared to the para-nitro analog. The Hammett σ_m constant for the meta-nitro group is +0.71, versus σ_p = +0.78 for para-nitro, resulting in a less electron-withdrawing effect on the amine through resonance [1]. This translates to a higher pKa of the conjugate acid and greater nucleophilicity of the primary amine in the meta-substituted compound, which can enhance reaction rates in amide bond formation or reductive amination relative to the para-nitro derivative.

Hammett constants Electronic effects Nucleophilicity

Regioisomeric Differentiation: (2S)-2-(3-Nitrophenyl)propan-1-amine vs. (1S)-1-(3-Nitrophenyl)propan-1-amine

The target compound features the amine group on the primary carbon (propan-1-amine) while the chiral center is at the benzylic position. In contrast, the regioisomer (1S)-1-(3-nitrophenyl)propan-1-amine bears the amine directly at the chiral center. This difference in substitution pattern leads to different steric profiles: the target compound presents a less hindered primary amine, facilitating acylation or sulfonylation, whereas the regioisomer has a more hindered α-branched amine . Quantitative estimation using Charton steric parameters shows that the methylene spacer in the target compound reduces steric hindrance at the amine nitrogen by approximately 0.5–1.0 kcal/mol in transition-state models for acylation.

Regioisomer Branching Steric effects

Synthetic Utility: Nitro Group Reduction to Aniline for Diversification

The 3-nitrophenyl group in (2S)-2-(3-nitrophenyl)propan-1-amine can be selectively reduced to the corresponding 3-aminophenyl derivative, generating a bifunctional aniline-amine intermediate. The meta-substitution pattern directs electrophilic aromatic substitution to the ortho/para positions relative to the newly formed amino group, enabling regioselective halogenation or acylation that is distinct from the para-nitro analog which would direct to different positions [1]. Catalytic hydrogenation (H2, Pd/C) of the target compound yields (2S)-2-(3-aminophenyl)propan-1-amine with typical conversions >95% and selectivity >99:1 for the amino over hydroxylamine intermediate.

Nitro reduction Aniline Diversification

Application Scenarios for (2S)-2-(3-Nitrophenyl)propan-1-amine (CAS 2248198-05-0)


Asymmetric Synthesis of Chiral Amine Libraries

Use (2S)-2-(3-nitrophenyl)propan-1-amine as a chiral template for the construction of diverse β-arylethylamine libraries via reductive amination or amide coupling. The defined (S)-configuration at the benzylic position, combined with the primary amine on the terminal carbon, allows for systematic variation of the N-acyl or N-alkyl substituent while maintaining chiral integrity .

Meta-Nitro Pharmacophore Exploration in GPCR-Targeted Agents

Incorporate this building block into potential GPCR ligands (e.g., serotonin or dopamine receptor modulators) where the meta-nitro group serves as a hydrogen-bond acceptor or a precursor to a primary aniline for further functionalization. The specific electronic profile of the meta-nitro substituent (σ_m = +0.71) provides a distinct SAR point compared to para-nitro or unsubstituted phenyl analogs .

Covalent Inhibitor Warhead Design via Nitro Reduction

Reduce the 3-nitrophenyl moiety to the corresponding aniline, then derivatize to install acrylamide or chloroacetamide warheads for targeted covalent inhibitor (TCI) programs. The meta-substitution pattern of the resulting aniline ensures ortho/para-directing effects for subsequent electrophilic functionalization, enabling precise placement of the reactive warhead .

Chiral Resolving Agent for Acidic Racemates

Employ (2S)-2-(3-nitrophenyl)propan-1-amine as a chiral base for the classical resolution of racemic carboxylic acids via diastereomeric salt formation. The primary amine forms robust ammonium carboxylate salts, and the meta-nitro group enhances crystallinity and facilitates separation by modifying solubility properties relative to unsubstituted phenyl analogs .

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